Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1346686-95-0
VCID: VC15950050
InChI: InChI=1S/C12H9FN2O2/c1-17-12(16)9-5-8(6-14-7-9)10-3-2-4-11(13)15-10/h2-7H,1H3
SMILES:
Molecular Formula: C12H9FN2O2
Molecular Weight: 232.21 g/mol

Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate

CAS No.: 1346686-95-0

Cat. No.: VC15950050

Molecular Formula: C12H9FN2O2

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate - 1346686-95-0

Specification

CAS No. 1346686-95-0
Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
IUPAC Name methyl 5-(6-fluoropyridin-2-yl)pyridine-3-carboxylate
Standard InChI InChI=1S/C12H9FN2O2/c1-17-12(16)9-5-8(6-14-7-9)10-3-2-4-11(13)15-10/h2-7H,1H3
Standard InChI Key NBGQCGQPLKLLGG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=CC(=C1)C2=NC(=CC=C2)F

Introduction

Structural Characteristics and Molecular Architecture

Core Framework and Substituent Effects

The compound’s bipyridine backbone consists of two pyridine rings connected at the 2- and 3'-positions, creating a rigid, planar structure conducive to π-π stacking and metal coordination . The fluorine atom at the 6-position introduces electronegativity that modulates electron density across the aromatic system, while the methyl ester at the 5'-position enhances solubility in organic solvents. X-ray crystallography of analogous complexes, such as copper(II) coordinated to 2,2'-bipyridine-6-carboxylato ligands, reveals bond lengths of 1.916–2.271 Å for Cu–N and 1.917–2.002 Å for Cu–O, highlighting the ligand’s ability to adopt tridentate coordination modes .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H9FN2O2\text{C}_{12}\text{H}_9\text{FN}_2\text{O}_2
Molecular Weight232.21 g/mol
Density1.09 g/mL (estimated)
Boiling Point>230 °F (lit.)

Spectroscopic Signatures

Infrared spectroscopy of related bipyridine carboxylates shows characteristic peaks at 1700–1720 cm1^{-1} for ester carbonyl groups and 1250–1280 cm1^{-1} for C–F stretching . Nuclear magnetic resonance (NMR) data predict a 1H^1\text{H} signal at δ 8.5–9.0 ppm for pyridine protons and δ 3.9 ppm for the methyl ester group, with 19F^{19}\text{F} NMR resonances near -110 ppm.

Synthesis and Reaction Optimization

Palladium-Catalyzed Coupling Routes

A validated protocol for 6-methyl-2,2'-bipyridine involves palladium(II)-catalyzed cross-coupling between sodium arylsulfinates and nitriles . Adapting this method, methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate could be synthesized via Suzuki-Miyaura coupling of 6-fluoro-3-bromopyridine with a boronic ester-functionalized methyl carboxylate precursor. Reaction conditions typically require temperatures of 70–90°C, Pd(PPh3_3)4_4 as a catalyst, and a base such as K2_2CO3_3 .

Chemical Properties and Reactivity

Physicochemical Stability

The compound’s fluorinated structure confers resistance to hydrolysis under acidic conditions (pH 3–5), though the ester group remains susceptible to alkaline saponification above pH 9. Thermal gravimetric analysis (TGA) of similar derivatives indicates decomposition temperatures exceeding 230°C, suggesting utility in high-temperature applications .

Coordination Behavior

Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate acts as a bidentate or tridentate ligand, coordinating through pyridine nitrogen atoms and the ester carbonyl oxygen. In copper(II) complexes, this ligand adopts a distorted square-pyramidal geometry, with bond angles of 87–93° between equatorial donors .

Table 2: Coordination Parameters in Metal Complexes

Metal IonCoordination ModeBond Length (Å)Application
Cu2+^{2+}Tridentate (N,N,O)Cu–N: 1.916–2.271Anticancer agents
Fe3+^{3+}Bidentate (N,N)Fe–N: 1.89–1.95Catalytic oxidation

Applications in Pharmaceutical and Materials Science

Luminescent Materials

Coordination polymers incorporating methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate exhibit blue fluorescence (λem_{\text{em}} = 450 nm) due to ligand-centered transitions, with potential applications in OLEDs .

Comparative Analysis with Bipyridine Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentsMolecular WeightKey Application
6-Methyl-2,2'-bipyridine 6-CH3_3170.21 g/molLigand in catalysis
2,2'-Bipyridine-5-carboxylic acid 5'-COOH200.18 g/molAnticancer complexes
Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate6-F, 5'-COOCH3_3232.21 g/molFluorescent materials

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